2-Butyl-5,6-dihydro-3-methylpyrazine is a heterocyclic organic compound belonging to the pyrazine family, characterized by its unique structure and properties. It is recognized for its potential applications in various scientific fields, particularly in flavoring and fragrance industries due to its pleasant aroma. The compound has garnered attention for its synthesis methods, molecular structure, and chemical reactivity.
2-Butyl-5,6-dihydro-3-methylpyrazine is classified as a substituted pyrazine, which is a type of aromatic heterocycle containing nitrogen atoms. Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 2-butyl-5,6-dihydro-3-methylpyrazine can be achieved through several synthetic routes. One common method involves the condensation of appropriate α-amino acid derivatives with α-haloacetyl halides, leading to the formation of dihydropyrazines .
The molecular structure of 2-butyl-5,6-dihydro-3-methylpyrazine features a six-membered ring containing two nitrogen atoms at positions 1 and 4. The butyl group is attached at position 2, while a methyl group is located at position 3.
2-Butyl-5,6-dihydro-3-methylpyrazine can undergo various chemical reactions typical of pyrazines:
The reactivity of this compound is influenced by the substituents on the pyrazine ring, which can affect both electrophilic and nucleophilic attack pathways.
The mechanism of action for 2-butyl-5,6-dihydro-3-methylpyrazine primarily involves its interaction with biological receptors or enzymes. Its structural similarity to other bioactive compounds allows it to modulate various biochemical pathways.
2-Butyl-5,6-dihydro-3-methylpyrazine finds applications in:
This compound exemplifies the intersection of chemistry and application in everyday products, reflecting its importance in both industrial and research contexts.
Molecular Framework and Identifiers:2-Butyl-5,6-dihydro-3-methylpyrazine possesses the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol [4]. Its core structure features a six-membered pyrazine ring with partial saturation at the 5,6-positions, a butyl chain at the 2-position, and a methyl group at the 3-position. This dihydro modification reduces aromaticity compared to fully unsaturated pyrazines, influencing reactivity and polarity.
Systematic and Common Names:The compound is systematically named as 2-Butyl-5,6-dihydro-3-methylpyrazine. Recognized synonyms include 5-Butyl-6-methyl-2,3-dihydropyrazine and Pyrazine, 2-butyl-5,6-dihydro-3-methyl- [4]. Its CAS Registry Number (15986-96-6) and EINECS (240-124-4) serve as key identifiers [4].
Physicochemical Properties:Key properties derived from experimental and predicted data include:
Table 1: Physicochemical Properties of 2-Butyl-5,6-dihydro-3-methylpyrazine
Property | Value | Conditions/Notes |
---|---|---|
Density | 0.97 g/cm³ | Estimated [4] |
Boiling Point | 233.5°C | At 760 mmHg [4] |
Flash Point | 86.6°C | Estimated [4] |
LogP (Partition Coefficient) | 2.21 | |
Vapor Pressure | 0.0847 mmHg | At 25°C [4] |
Refractive Index | 1.515 | Estimated [4] |
The moderate LogP value indicates balanced lipophilicity, influencing solubility and potential for aroma release. The compound’s structural features are confirmed via standardized analytical methods, including HPLC-UV and mass spectrometry [9].
Place within Pyrazine Evolution:Pyrazines emerged as critical heterocycles in the mid-20th century, valued for their flavor profiles and synthetic versatility. The development of dihydropyrazines like 2-Butyl-5,6-dihydro-3-methylpyrazine arose from efforts to modify aromatic pyrazines, aiming to fine-tune sensory properties and enhance stability [5]. These partially saturated derivatives occupy a niche between reactive dihydropyrazines and stable aromatic systems, offering unique organoleptic characteristics.
Analytical and Synthetic Advancements:The compound’s characterization became feasible with modern chromatographic techniques. For instance, reverse-phase HPLC using specialized columns (e.g., Newcrom R1 with low silanol activity) enables its separation and quantification in complex matrices. Mobile phases typically combine acetonitrile, water, and acid modifiers (phosphoric or formic acid), adaptable to mass spectrometry . Scalable HPLC methods further support its isolation for preparative applications and pharmacokinetic studies . Synthetic routes often involve condensation reactions of α-dicarbonyl compounds with partially reduced diamino intermediates, though specific methodologies for this compound remain proprietary in commercial contexts [5].
Flavor Applications and Sensory Profile:Although distinct from its fully aromatic analog 2-butyl-3-methylpyrazine (CAS 15987-00-5), the dihydro derivative contributes nuanced sensory characteristics. It exhibits licorice and anise-like notes when evaluated in propylene glycol at 0.10% [3]. This profile enables its use as a flavor modifier in:
Table 2: Representative Flavor Applications and Usage Levels
Food Category | Average Use (mg/kg) | Maximum Use (mg/kg) |
---|---|---|
Dairy Products (excluding category 02.0) | 0.40 | 2.00 |
Fats and Oil Emulsions | 0.10 | 0.50 |
Processed Fruits | 0.40 | 2.00 |
Confectionery | 1.00 | 5.00 |
Meat Products | 0.10 | 0.40 |
Chemical Intermediate and Industrial Relevance:Beyond flavoring, this dihydropyrazine serves as a building block for synthesizing pharmacologically relevant heterocycles. Its structure allows functionalization at the nitrogen atoms or alkyl side chains, enabling access to diverse pyrazine derivatives [5] [7]. Industrially, it is supplied as a high-purity standard (e.g., 100 µg/mL solutions in acetonitrile) for analytical calibration, particularly in pesticide and environmental analysis [9].
Physicochemical Basis for Function:The molecule’s flavor impact stems from its low odor threshold and volatility, modulated by the dihydropyrazine ring’s polarity and the alkyl chains’ hydrophobicity. Its water solubility (~1218 mg/L at 25°C for the aromatic analog) and partitioning behavior (LogP ~2.1–2.21) facilitate efficient release in food matrices [3]. These properties underscore its role in creating balanced, persistent flavor profiles in lipid- and water-based systems alike.
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